2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a fused bicyclic system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the hydrogenation of indole derivatives, followed by cyclization to form the desired compound. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation and cyclization, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
Scientific Research Applications
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7,8,9-Octahydro-1H-trindene: Another indole derivative with a similar bicyclic structure.
Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-: A related compound with a fused bicyclic system.
Acridine, 1,2,3,4,5,6,7,8-octahydro-: A compound with a similar structural motif.
Uniqueness
2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific arrangement of nitrogen atoms within the bicyclic system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,9-octahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H14N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h13H,1-6H2,(H,12,14) |
InChI Key |
AVCWQRAKHPMWII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=O)NCC3 |
Origin of Product |
United States |
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